methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Lipophilicity Drug‑likeness Medicinal Chemistry

Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 1824010-24-3, C₁₁H₉BrO₄, MW 285.09) is a halogenated chromanone derivative bearing a reactive C7‑bromo substituent, a C4‑ketone, and a C3‑methyl ester. This compound belongs to the 3,4-dihydro-1H-2-benzopyran (isochroman) family, a privileged scaffold in medicinal chemistry.

Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
Cat. No. B13546276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate
Molecular FormulaC11H9BrO4
Molecular Weight285.09 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(=O)C2=C(CO1)C=C(C=C2)Br
InChIInChI=1S/C11H9BrO4/c1-15-11(14)10-9(13)8-3-2-7(12)4-6(8)5-16-10/h2-4,10H,5H2,1H3
InChIKeyORJAAJPHGTZYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate – A Differentiated Chromanone Building Block for Medicinal Chemistry and Fragment-Based Discovery


Methyl 7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS 1824010-24-3, C₁₁H₉BrO₄, MW 285.09) is a halogenated chromanone derivative bearing a reactive C7‑bromo substituent, a C4‑ketone, and a C3‑methyl ester . This compound belongs to the 3,4-dihydro-1H-2-benzopyran (isochroman) family, a privileged scaffold in medicinal chemistry. The specific substitution pattern—bromine at the 7‑position adjacent to the aromatic ring, combined with the β‑ketoester motif—imparts distinct physicochemical properties and synthetic versatility that differentiate it from non‑halogenated and regioisomeric analogs .

Why In‑Class Substitution of Methyl 7-Bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate Is Not Feasible


The 7-bromo substitution on the chromanone core is not a passive structural feature; it fundamentally alters lipophilicity, electronic properties, and synthetic utility relative to the non‑brominated parent compound (methyl 4-oxo-3,4-dihydro-2H-1-benzopyran-3-carboxylate, CAS 1225527-16-1) or the ethyl ester analog . The bromine atom provides a heavy‑atom handle for X‑ray crystallographic phasing and a versatile coupling site for palladium‑catalyzed cross‑coupling reactions that are inaccessible with the non‑halogenated scaffold . Simply replacing it with the non‑brominated or ethyl ester variant would eliminate these capabilities, compromising both downstream synthetic efficiency and the ability to generate diverse compound libraries.

Methyl 7-Bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (LogP) Comparison: 7‑Bromo Derivative vs. Non‑Brominated Parent

The 7‑bromo substitution increases the predicted LogP by approximately 0.76 units compared to the non‑brominated parent, as determined by the same computational method (Leyan platform). Specifically, the target compound exhibits a LogP of 1.81, whereas the non‑brominated analog shows LogP 1.05 . This difference enhances predicted membrane permeability and may influence tissue distribution in biological assays.

Lipophilicity Drug‑likeness Medicinal Chemistry

Molecular Weight: Implications for Fragment‑Based Drug Discovery

The target compound has a molecular weight of 285.09 g/mol, which is 78.9 Da higher than the non‑brominated analog (206.19 g/mol) . In fragment‑based screening, the ideal fragment molecular weight is typically below 300 Da. The brominated derivative, while still within the fragment range, offers the added benefit of a heavy atom (Br) for anomalous scattering in X‑ray crystallography, facilitating direct experimental determination of binding poses [1].

Fragment‑based drug discovery Molecular weight Lead optimization

Synthetic Versatility: Bromo Substituent Enables Palladium‑Catalyzed Cross‑Coupling

The C7‑bromo group allows participation in Suzuki‑Miyaura, Heck, and Buchwald‑Hartwig couplings, enabling rapid diversification of the chromanone scaffold. In contrast, the non‑brominated parent compound lacks this reactive handle and requires alternative functionalization strategies that often involve harsh conditions or multi‑step sequences . While direct comparative reaction yields for this specific substrate are not publicly available, the well‑established reactivity order of aryl halides in Pd‑catalyzed cross‑coupling (I > Br > Cl >> F) positions the 7‑bromo derivative as the optimally balanced choice for both reactivity and stability, compared to the more reactive but less stable iodo analog or the less reactive chloro analog [1].

Cross‑coupling C–C bond formation Synthetic chemistry

Purity Advantage: 98% vs. 95% for Non‑Brominated Analog

Commercially, the target compound is routinely supplied at 98% purity , whereas the non‑brominated analog is typically offered at 95% purity . This difference of 3 percentage points may appear modest but can be significant in multi‑step syntheses where impurity accumulation reduces overall yield. For procurement, higher initial purity reduces the need for in‑house purification before use.

Purity Quality control Procurement

C3‑H Acidity: Predicted pKa and Enolate Alkylation Potential

The predicted pKa of the C3‑H proton is 9.00±0.20 , indicating relatively high acidity due to the adjacent carbonyl and ester groups. This allows for enolate formation and subsequent alkylation or aldol reactions. The non‑brominated analog is expected to have a similar pKa (class‑level inference), but the bromine's electron‑withdrawing effect may lower the pKa by an estimated 0.2–0.5 units, making the target compound slightly more reactive toward base‑mediated functionalization.

pKa Enolate chemistry Alkylation

Methyl 7-Bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate – Optimal Research and Industrial Application Scenarios


Fragment‑Based Drug Discovery with Experimental Phasing

With a molecular weight of 285.09 g/mol and a bromine heavy atom, this compound is ideally suited for fragment‑based screening campaigns. The bromine enables anomalous scattering for direct experimental phasing in X‑ray crystallography, allowing unambiguous determination of fragment binding modes . This capability is absent in the non‑brominated analog and is critical for structure‑guided optimization.

Diversity‑Oriented Synthesis via Palladium‑Catalyzed Cross‑Coupling

The C7‑bromo handle provides a direct entry into Suzuki‑Miyaura, Heck, and Buchwald‑Hartwig couplings, enabling rapid generation of compound libraries with diverse aryl, vinyl, or amino substituents at the 7‑position . The non‑halogenated parent compound lacks this orthogonal diversification point, making the brominated derivative the preferred building block for library synthesis.

Enolate Alkylation for C3‑Functionalized Chromanone Libraries

The predicted C3‑H pKa of 9.00±0.20 allows for mild enolate generation and subsequent alkylation, providing a second orthogonal diversification site . Combined with the bromo cross‑coupling handle, this enables two‑dimensional library expansion from a single building block, maximizing scaffold coverage in medicinal chemistry programs.

CNS‑Targeted Compound Libraries

The elevated LogP of 1.81 (vs. 1.05 for the non‑brominated analog) positions this compound within the optimal lipophilicity range for CNS drug discovery (LogP 1–4) . The bromine substitution increases predicted brain penetration potential, making it a privileged building block for CNS‑targeted library design.

Quote Request

Request a Quote for methyl7-bromo-4-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.